![molecular formula C11H17NOS B5216588 [1-(3-thienylmethyl)-2-piperidinyl]methanol](/img/structure/B5216588.png)
[1-(3-thienylmethyl)-2-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-thienylmethyl)-2-piperidinyl]methanol, commonly known as TPM, is a chemical compound that has been extensively studied for its potential therapeutic applications. TPM belongs to the class of piperidine compounds and is a potent inhibitor of dopamine reuptake.
Mechanism of Action
TPM acts as a potent inhibitor of dopamine reuptake by binding to the dopamine transporter (DAT) and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which in turn enhances dopaminergic neurotransmission.
Biochemical and Physiological Effects:
TPM has been found to have several biochemical and physiological effects. It has been shown to increase extracellular dopamine levels in the nucleus accumbens and striatum, which are regions of the brain associated with reward and motivation. Additionally, TPM has been found to increase the release of norepinephrine and serotonin, two other neurotransmitters that play a role in mood regulation.
Advantages and Limitations for Lab Experiments
TPM has several advantages for lab experiments. It is a potent and selective inhibitor of dopamine reuptake, which makes it a useful tool for studying dopaminergic neurotransmission. Additionally, TPM has a high affinity for DAT, which allows for the study of DAT function in vitro and in vivo. However, TPM has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of TPM. One potential area of research is the development of new analogs of TPM with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to explore the potential therapeutic applications of TPM in other neurological and psychiatric disorders. Finally, the use of TPM in combination with other drugs may provide a new avenue for the treatment of drug addiction and other disorders.
Synthesis Methods
The synthesis method of TPM involves the reaction of 3-thiophenemethanol with piperidine and paraformaldehyde in the presence of a catalytic amount of hydrochloric acid. The resulting product is a white crystalline solid with a melting point of 125-127°C.
Scientific Research Applications
TPM has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be a potent inhibitor of dopamine reuptake and has shown promising results in the treatment of cocaine addiction, depression, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
[1-(thiophen-3-ylmethyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c13-8-11-3-1-2-5-12(11)7-10-4-6-14-9-10/h4,6,9,11,13H,1-3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPMZRYXOPFBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5216510.png)
![1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5216513.png)
![diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate](/img/structure/B5216521.png)
![3-(3-chlorophenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216536.png)
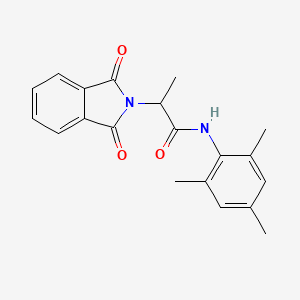
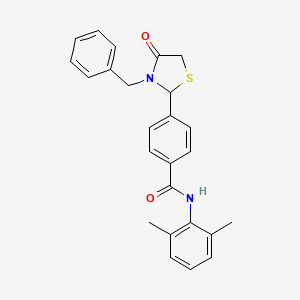

![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5216561.png)
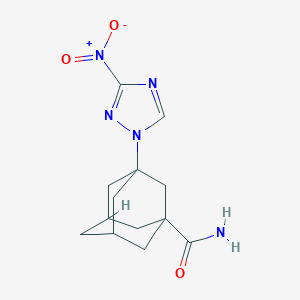
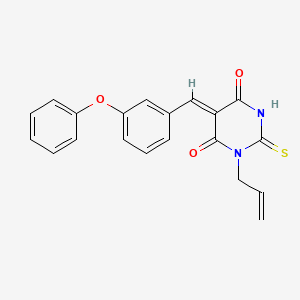
![N-benzyl-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216577.png)
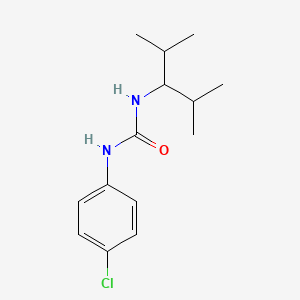
![7-chloro-N-[2-(2-furyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5216597.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5216609.png)